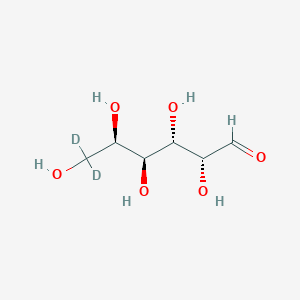

D-Galactose-d2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2 |

InChI Key |

GZCGUPFRVQAUEE-SDLJPKFNSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Galactose-d2: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Galactose-d2, a deuterated form of D-galactose. It details its chemical properties, outlines a general synthesis methodology, and describes its critical role in drug development and metabolic research, particularly as an internal standard for quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of D-galactose where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis and in studying the pharmacokinetics and metabolism of galactose and galactose-containing compounds.[1] The primary utility of this compound lies in its near-identical chemical behavior to its non-deuterated counterpart, while being distinguishable by its higher mass. This property allows it to be used as an internal standard to improve the accuracy and precision of analytical measurements.[2][3]

Chemical and Physical Properties

The chemical and physical properties of this compound are very similar to those of D-galactose. The primary difference is its molecular weight, which is increased by the mass of the deuterium atoms. For the purpose of this guide, the properties of D-galactose are presented as a close approximation for this compound, with the molecular weight specified for a dideuterated variant.

Table 1: Physicochemical Properties of D-Galactose and this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀D₂O₆ | [4] |

| Molecular Weight | 182.17 g/mol (for D-Galactose-6-d2) | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 168-170 °C | [6][7] |

| Solubility | Highly soluble in water (650 g/L at 20°C) | [8][9] |

| Specific Optical Rotation [α]D²⁰ | +79.0° to +81.0° (c=10, dil. NH₄OH) | [7] |

| CAS Number | 35669-34-2 (for this compound) | [10] |

Synthesis of this compound

A general method for the synthesis of specifically deuterated D-galactose derivatives involves the oxidation of a protected precursor followed by reduction with a deuterium source. This approach allows for the introduction of deuterium at specific positions within the galactose molecule.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of deuterated monosaccharides.

Materials:

-

Protected D-galactose derivative (e.g., with benzyl or isopropylidene protecting groups)

-

Oxidizing agent (e.g., Dimethyl sulfoxide (DMSO), acetic anhydride)

-

Deuterium source (e.g., Sodium borodeuteride (NaBD₄))

-

Appropriate solvents (e.g., Dichloromethane, Methanol)

-

Reagents for deprotection (e.g., Palladium on carbon (Pd/C) for hydrogenolysis)

Procedure:

-

Oxidation: The protected D-galactose derivative is dissolved in a suitable solvent and treated with an oxidizing agent to convert a specific hydroxyl group into a ketone.

-

Reduction with Deuterium: The resulting ketone is then reduced using a deuterium source, such as sodium borodeuteride, to introduce the deuterium atom(s) at the desired position.

-

Deprotection: The protecting groups are removed to yield the final this compound product. The choice of deprotection method depends on the protecting groups used. For example, benzyl groups can be removed by hydrogenolysis.

-

Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Role in Drug Development and Research

Deuteration of drug molecules has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1] this compound serves as a crucial tool in this area, primarily as an internal standard in quantitative analytical methods.[2]

Application as an Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of D-galactose in biological matrices such as plasma and serum using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

Experimental Workflow: Quantification of D-Galactose in a Biological Sample using this compound as an Internal Standard

Caption: Workflow for quantitative analysis of D-galactose.

Detailed Experimental Protocol for Quantitative Analysis

The following is a generalized protocol for the quantification of D-galactose in a biological sample using this compound as an internal standard with GC-MS.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution as the internal standard.

- Precipitate proteins by adding a solvent like acetonitrile or methanol. Vortex and centrifuge to separate the supernatant.

- Dry the supernatant under a stream of nitrogen.

2. Derivatization:

- To the dried residue, add a derivatizing agent to increase the volatility of the sugars for GC-MS analysis. A common method is oximation followed by silylation.

- First, react the sample with hydroxylamine hydrochloride in pyridine to form oximes.

- Then, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

- Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the derivatized sugars.

- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte (D-galactose derivative) and the internal standard (this compound derivative).

4. Data Analysis:

- Integrate the peak areas of the selected ions for both the analyte and the internal standard.

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

- Prepare a calibration curve by analyzing a series of standards with known concentrations of D-galactose and a fixed concentration of the internal standard.

- Determine the concentration of D-galactose in the sample by comparing its peak area ratio to the calibration curve.

Metabolic Pathway of D-Galactose: The Leloir Pathway

D-galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[13][14][15] Understanding this pathway is crucial for researchers studying galactosemia and other metabolic disorders.

Diagram of the Leloir Pathway

Caption: Key enzymes and intermediates in the Leloir pathway.

The pathway involves the following key enzymatic steps:

-

Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate, consuming one molecule of ATP.[13][14]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[13][14]

-

Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then be used in the previous step, completing a cycle.[13][14]

-

Isomerization: Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate, which can then enter the glycolytic pathway to be used for energy production.[13]

Conclusion

This compound is an indispensable tool for researchers in the fields of drug development, metabolomics, and clinical diagnostics. Its utility as an internal standard in mass spectrometry-based analytical methods allows for highly accurate and precise quantification of D-galactose in complex biological matrices. A thorough understanding of its properties, synthesis, and the metabolic pathway of its non-deuterated analog is essential for its effective application in scientific research.

References

- 1. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotopic labeling-assisted metabolomics using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. haihangchem.com [haihangchem.com]

- 6. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 7. D-Galactose | 59-23-4 [chemicalbook.com]

- 8. D(+)-Galactose BioChemica [itwreagents.com]

- 9. D(+)-Galactose BioChemica [itwreagents.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Leloir pathway - Wikipedia [en.wikipedia.org]

- 14. tuscany-diet.net [tuscany-diet.net]

- 15. medlink.com [medlink.com]

An In-depth Technical Guide to the Synthesis and Purification of D-Galactose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterium-labeled D-Galactose (D-Galactose-d2). Deuterated sugars are invaluable tools in metabolic research, mechanistic studies of enzymes, and as internal standards in mass spectrometry-based analyses. This document outlines two primary synthetic routes for the preparation of this compound, focusing on labeling at the C1 and C6 positions. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Introduction to Deuterium-Labeled Galactose

D-Galactose is a naturally occurring monosaccharide that plays a crucial role in various biological processes. The selective incorporation of deuterium, a stable isotope of hydrogen, into the D-galactose molecule creates a "heavy" version that is chemically identical to the natural form but possesses a greater mass. This mass difference allows for its differentiation and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound serves as a powerful tracer to elucidate metabolic pathways, quantify endogenous galactose levels, and probe the mechanisms of galactose-metabolizing enzymes.

Synthetic Strategies for this compound

Two principal strategies for the synthesis of this compound are presented, targeting either the C1 or C6 position of the sugar. The choice of method depends on the desired labeling position for a specific research application.

Synthesis of D-Galactose-1-d (Reduction of the Aldehyde Group)

This method involves the reduction of the C1 aldehyde group of the open-chain form of D-galactose using a deuterium-donating reducing agent.

Synthesis of D-Galactose-6,6-d2 (Oxidation-Reduction of the Primary Alcohol)

This two-step chemoenzymatic approach involves the selective oxidation of the primary alcohol at the C6 position to an aldehyde, followed by reduction with a deuterated reagent.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of D-Galactose-1-d

Principle: D-galactose exists in equilibrium between its cyclic hemiacetal forms and its open-chain aldehyde form. Sodium borodeuteride (NaBD₄) selectively reduces the aldehyde group to a primary alcohol, incorporating one deuterium atom at the C1 position.

Materials:

-

D-Galactose

-

Sodium borodeuteride (NaBD₄)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Methanol

-

Ethanol

Procedure:

-

Dissolution: Dissolve D-galactose (e.g., 1.0 g, 5.55 mmol) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borodeuteride (e.g., 0.25 g, 5.98 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 3 hours.

-

Quenching and Neutralization: Cautiously add Dowex 50W-X8 resin (H⁺ form) to the reaction mixture until the pH is neutral (pH ~7) to decompose excess NaBD₄ and remove sodium ions.

-

Filtration: Filter the resin and wash it with deionized water (3 x 10 mL).

-

Borate Removal: Combine the filtrate and washings and evaporate to dryness under reduced pressure. Add methanol (3 x 20 mL) and evaporate to dryness after each addition to remove boric acid as volatile trimethyl borate.

-

Purification: The resulting crude D-galactitol-1-d can be further purified by recrystallization from a mixture of ethanol and water.

Synthesis of D-Galactose-6,6-d2

Principle: This method utilizes the enzyme galactose oxidase to selectively oxidize the C6 primary alcohol of D-galactose to an aldehyde. The resulting D-galacto-hexodialdose is then reduced with sodium borodeuteride to introduce two deuterium atoms at the C6 position.

Materials:

-

D-Galactose

-

Galactose oxidase (from Fusarium sp.)

-

Catalase

-

Horseradish peroxidase (HRP)

-

Sodium borodeuteride (NaBD₄)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Methanol

-

Ethanol

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

Procedure:

Step 1: Enzymatic Oxidation

-

Reaction Setup: In a reaction vessel, dissolve D-galactose (e.g., 1.0 g, 5.55 mmol) in phosphate buffer (100 mL). Add galactose oxidase (e.g., 500 units), catalase (e.g., 1000 units, to decompose the hydrogen peroxide byproduct), and HRP (e.g., 500 units, to facilitate the reaction).

-

Incubation: Incubate the mixture at room temperature (e.g., 25 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

-

Enzyme Removal: Once the reaction is complete, heat the mixture to 90 °C for 10 minutes to denature the enzymes, followed by centrifugation or filtration to remove the precipitated protein.

Step 2: Reduction with Sodium Borodeuteride

-

Reduction: Cool the supernatant from the previous step to 0 °C. Slowly add sodium borodeuteride (e.g., 0.5 g, 11.96 mmol) portion-wise over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up and Purification: Follow steps 4-7 as described in the protocol for D-Galactose-1-d. For higher purity, the crude product can be purified by size-exclusion chromatography using a Bio-Gel P-2 column with deionized water as the eluent.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on reaction scale and purification efficiency.

| Parameter | D-Galactose-1-d Synthesis | D-Galactose-6,6-d2 Synthesis | Reference |

| Starting Material | D-Galactose | D-Galactose | |

| Key Reagents | Sodium borodeuteride | Galactose oxidase, Sodium borodeuteride | |

| Typical Yield | 70-85% | 50-70% (overall) | |

| Isotopic Purity | >98% | >98% | |

| Chemical Purity | >99% (after recrystallization) | >99% (after chromatography) | [1] |

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Caption: Workflow for the synthesis of D-Galactose-1-d.

Caption: Workflow for the synthesis of D-Galactose-6,6-d2.

Characterization and Quality Control

The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the position and extent of deuterium incorporation. The disappearance of a proton signal at the labeled position in the ¹H NMR spectrum and the appearance of a deuterium signal in the ²H NMR spectrum are indicative of successful labeling. ¹³C NMR can also show characteristic shifts upon deuteration.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the labeled product and to quantify the isotopic enrichment. An increase in the molecular weight corresponding to the number of incorporated deuterium atoms confirms the synthesis.

Conclusion

This technical guide provides detailed methodologies for the synthesis and purification of this compound, a valuable tool for researchers in the fields of biochemistry, drug development, and metabolic studies. The described protocols for C1 and C6 labeling offer flexibility for various research needs. The inclusion of workflow diagrams and tabulated data aims to facilitate the practical implementation of these synthetic routes. Proper analytical characterization using NMR and MS is crucial to ensure the quality and isotopic purity of the final product.

References

A Technical Guide to D-Galactose-d2: Isotopic Purity and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of D-Galactose-d2, a deuterated form of D-galactose. This document is intended to be a comprehensive resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific applications where isotopic labeling is crucial.

Introduction to this compound

This compound is a stable isotope-labeled analog of D-galactose where one or more hydrogen atoms have been replaced by deuterium. This labeling provides a valuable tool for tracing the metabolic fate of galactose in biological systems without the use of radioactive isotopes. The stability of the deuterium label and the isotopic purity of the compound are critical parameters that directly impact the reliability and accuracy of experimental results.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of the compound that is enriched with deuterium at the specified positions, relative to the unlabeled and partially labeled species. High isotopic purity is essential for minimizing interference from naturally abundant isotopes and ensuring accurate quantification in tracer studies.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary depending on the supplier and the specific manufacturing batch. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data. The following table summarizes representative data for commercially available deuterated D-galactose products.

| Product Name | Deuterium Position(s) | Chemical Purity | Isotopic Purity (Atom % D) |

| D-Galactose (2-D) | 2 | ≥98% | ~97% |

| D-Galactose (6,6'-D₂) | 6, 6' | ≥98% | ~97% |

Note: The data presented are typical values and may not reflect the exact specifications of all available products. It is imperative to consult the manufacturer's documentation for precise information.

Experimental Protocol for Determining Isotopic Purity

The isotopic purity of this compound is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: this compound is first derivatized to a more volatile form, commonly as an aldononitrile pentaacetate. This is achieved by reacting the sugar with hydroxylamine followed by acetylation.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Analysis: The separated derivative elutes from the GC column and enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The isotopic distribution of the molecular ion or a characteristic fragment ion is analyzed. The relative abundances of the ions corresponding to the deuterated (M+2), partially deuterated (M+1), and unlabeled (M) species are used to calculate the isotopic enrichment.

Workflow for Isotopic Purity Determination by GC-MS

Caption: Workflow for determining the isotopic purity of this compound using GC-MS.

Stability of this compound

The stability of this compound is a critical factor for its storage and use in experimental settings. Degradation of the molecule or exchange of the deuterium label can lead to inaccurate results.

Factors Affecting Stability

-

Temperature: As with most carbohydrates, high temperatures can lead to degradation of D-galactose.[1] For long-term storage, it is generally recommended to keep the solid compound in a cool and dry place. Some suppliers recommend refrigeration (2-8°C).

-

pH: D-galactose solutions are most stable at neutral pH. Both acidic and basic conditions can catalyze degradation and anomerization.

-

Aqueous Solutions: Aqueous solutions of D-galactose are less stable than the solid form and are susceptible to microbial growth. It is often recommended that aqueous solutions be prepared fresh.

-

Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on hydroxyl groups (-OD) of this compound are labile and will readily exchange with protons from protic solvents like water. However, deuterium atoms attached to carbon atoms (C-D) are generally stable under physiological conditions. The stability of the C-D bond is a key advantage of using deuterated compounds as tracers. Under certain conditions, such as exposure to strong acids, bases, or catalysts, H/D exchange at carbon positions can occur.

Stability Indicating Assays

Stability studies for this compound should employ stability-indicating assay methods that can distinguish the intact deuterated molecule from its degradation products and from any unlabeled galactose.

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: this compound samples are dissolved in a suitable solvent (e.g., water or a buffered mobile phase).

-

HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., an amino-based column for carbohydrate analysis). The mobile phase composition is optimized to achieve separation of D-galactose from potential degradation products.

-

Detection: A refractive index (RI) detector is commonly used for the detection of carbohydrates.

-

Quantification: The peak area of the D-galactose is measured and compared to that of a reference standard to determine the concentration and assess for any degradation over time.

Workflow for Stability Testing by HPLC

Caption: Workflow for assessing the stability of this compound using HPLC.

Applications in Metabolic Research

This compound is a valuable tool for tracing the Leloir pathway, the primary route of galactose metabolism. By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic flux and pathway activity.

The Leloir Pathway

The Leloir pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis.

The Leloir Pathway for Galactose Metabolism

Caption: Simplified diagram of the Leloir pathway for the metabolism of this compound.

Experimental Protocol for a Metabolic Tracing Study

Objective: To trace the metabolism of this compound through the Leloir pathway in a cell culture model.

-

Cell Culture: Culture cells of interest (e.g., hepatocytes) in appropriate media.

-

Labeling: Replace the standard medium with a medium containing this compound at a known concentration. Incubate the cells for a defined period.

-

Metabolite Extraction: After incubation, quench the metabolism and extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water).

-

Sample Analysis: Analyze the cell extracts using LC-MS or GC-MS to identify and quantify the deuterated metabolites (e.g., galactose-1-phosphate-d2, UDP-galactose-d2).

-

Data Analysis: Determine the isotopic enrichment in the downstream metabolites to assess the flux through the Leloir pathway.

Conclusion

This compound is a powerful and stable tracer for investigating galactose metabolism. A thorough understanding of its isotopic purity and stability is paramount for the design and interpretation of robust and reliable scientific experiments. Researchers should always obtain lot-specific data from the supplier and employ appropriate analytical methods to ensure the quality of the labeled compound throughout their studies.

References

A Technical Guide to the Natural Abundance of D-Galactose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of D-Galactose-d2, a deuterated isotopologue of D-Galactose. Due to the low natural prevalence of deuterium, the natural abundance of this compound is exceedingly low. Its presence is a result of the stochastic incorporation of deuterium atoms during the biosynthesis of galactose. This document will detail the theoretical basis for its natural abundance, the sophisticated analytical techniques required for its detection and quantification, and its metabolic context.

Theoretical Natural Abundance

The natural abundance of deuterium (²H or D) is approximately 0.0156% of all hydrogen isotopes. The D-Galactose molecule (C₆H₁₂O₆) has 12 hydrogen atoms, any two of which can be substituted with deuterium to form this compound.

The probability of a single hydrogen position being occupied by a deuterium atom is roughly 1 in 6410. The probability of two specific positions being deuterated is significantly lower. The expected natural abundance of this compound can be estimated based on the binomial distribution of deuterium.

Table 1: Theoretical Isotopic Abundance

| Isotopologue | Formula | Approximate Natural Abundance (%) |

|---|---|---|

| D-Galactose-d0 | C₆H₁₂O₆ | > 99.9% |

| D-Galactose-d1 | C₆H₁₁DO₆ | ~0.1872% |

| this compound | C₆H₁₀D₂O₆ | ~0.00028% |

Note: These are theoretical estimations and can vary slightly based on environmental and biological factors.

Experimental Protocols for Isotope Analysis

The detection and quantification of naturally occurring deuterated isotopologues like this compound require highly sensitive analytical instrumentation. The primary techniques employed are high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

2.1. Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is a specialized technique designed to measure the relative abundance of isotopes in a given sample with very high precision.

-

Sample Preparation: The galactose sample is first purified, often using high-performance liquid chromatography (HPLC). It is then combusted in a controlled environment to produce hydrogen gas (H₂).

-

Instrumentation: The resulting gas is introduced into the IRMS instrument. In the ion source, the gas is ionized, and the ions are accelerated and separated by a magnetic field according to their mass-to-charge ratio.

-

Data Analysis: Detectors measure the ion currents for different isotopic species (e.g., H₂, HD, D₂), allowing for the calculation of the deuterium abundance.

2.2. High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR)

These instruments can resolve minute mass differences between isotopologues.

-

Sample Preparation: The galactose sample is derivatized to enhance its volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Instrumentation: The derivatized sample is introduced into the mass spectrometer. The high resolving power of the instrument allows for the separation of the isotopic peaks of D-Galactose-d0, D-Galactose-d1, this compound, etc.

-

Data Analysis: The relative intensities of these peaks are used to determine the natural abundance of each isotopologue.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR spectroscopy can be used to directly observe the deuterium signals.

-

Sample Preparation: A highly concentrated and purified sample of galactose is dissolved in a suitable solvent.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer. The ²H NMR spectrum will show signals corresponding to the different chemical environments of the deuterium atoms in the molecule.

-

Data Analysis: The integration of these signals, relative to a known standard, can provide information about the abundance and position of the deuterium atoms.

Experimental Workflow for Isotope Analysis

Caption: Workflow for determining the natural abundance of deuterated galactose.

Metabolic Context: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-6-phosphate, an intermediate in glycolysis. The enzymes in this pathway do not significantly discriminate between the hydrogen isotopes, meaning this compound would be processed similarly to its non-deuterated counterpart.

Table 2: Key Enzymes in the Leloir Pathway

| Enzyme | Function |

|---|---|

| Galactokinase (GALK) | Phosphorylates galactose to galactose-1-phosphate. |

| Galactose-1-phosphate uridyltransferase (GALT) | Converts galactose-1-phosphate to UDP-galactose. |

| UDP-galactose-4-epimerase (GALE) | Isomerizes UDP-galactose to UDP-glucose. |

| Phosphoglucomutase | Converts glucose-1-phosphate to glucose-6-phosphate. |

The Leloir Pathway for Galactose Metabolism

A Technical Guide to Commercial D-Galactose-d2 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available D-Galactose-d2 for research applications. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate deuterated galactose variant for their specific needs, with a focus on metabolic studies, glycan analysis, and other advanced research areas. This guide includes a comparative summary of suppliers, detailed technical specifications, and an example of an experimental workflow.

Commercial Supplier and Product Overview

Several chemical suppliers offer D-Galactose labeled with deuterium (d2) for research purposes. The exact position and number of deuterium atoms can vary, which is a critical consideration for experimental design. Below is a summary of commercially available this compound products.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| MedchemExpress | This compound | HY-N0210S9 | C₆H₁₀D₂O₆ | 182.17 | >98% | No data available |

| Santa Cruz Biotechnology | D-Galactose-6-d2 | sc-221233 | C₆H₁₀D₂O₆ | 182.17 | No data available | No data available |

| Omicron Biochemicals | D-[6,6'-²H₂]galactose | GAL-019 | C₆D₂H₁₀O₆ | 182.17 | No data available | No data available |

Applications in Research

Deuterium-labeled D-Galactose is a powerful tool in various research fields, primarily utilized as a stable isotope tracer in metabolic studies. The incorporation of deuterium allows for the tracking of galactose and its metabolites through complex biochemical pathways without the need for radioactive isotopes.

Key application areas include:

-

Metabolic Flux Analysis: this compound can be used to quantify the flow of metabolites through the galactose metabolic pathway and its connections to central carbon metabolism, such as glycolysis and the pentose phosphate pathway.

-

Glycan Biosynthesis and Analysis: As a precursor for glycan biosynthesis, deuterated galactose can be incorporated into glycoproteins and glycolipids. This enables researchers to study the dynamics of glycan synthesis, turnover, and modification using mass spectrometry-based approaches.

-

Enzyme Kinetics and Mechanism Studies: The kinetic isotope effect of deuterium can be exploited to investigate the mechanisms of enzymes involved in galactose metabolism.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This section provides a generalized experimental protocol for a stable isotope tracing study using this compound to investigate galactose metabolism in a mammalian cell line.

Objective: To trace the metabolic fate of this compound into key downstream metabolites.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HepG2)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (from a commercial supplier)

-

Phosphate Buffered Saline (PBS)

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture:

-

Culture cells in standard growth medium until they reach the desired confluency (typically 80-90%).

-

Prepare the labeling medium by supplementing glucose-free medium with this compound at a final concentration relevant to the experimental question (e.g., 10 mM).

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with pre-warmed PBS to remove any residual glucose.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells once with cold PBS.

-

Add ice-cold extraction solvent to the cells and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge the mixture at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution LC-MS system.

-

Use appropriate chromatography (e.g., HILIC for polar metabolites) to separate the metabolites of interest.

-

Acquire data in full scan mode to detect all isotopologues of the target metabolites.

-

Identify metabolites based on accurate mass and retention time compared to authentic standards.

-

Quantify the relative abundance of each isotopologue to determine the extent of deuterium incorporation.

-

Data Analysis and Visualization

The data obtained from the LC-MS analysis will show the distribution of mass isotopologues for various metabolites. This information can be used to calculate the fractional contribution of this compound to each metabolite pool and to infer the activity of different metabolic pathways.

Below is a conceptual workflow for a this compound stable isotope tracing experiment, visualized using the DOT language.

The following diagram illustrates a simplified overview of the Leloir pathway for galactose metabolism, which is a primary route for the utilization of D-Galactose.

Navigating the Safe Handling of D-Galactose-d2: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for D-Galactose-d2. It is intended for informational purposes for a professional audience and is based on the safety data available for D-Galactose. No specific safety data sheet (SDS) for this compound was identified; therefore, it is assumed that the safety and handling precautions are analogous to its non-deuterated counterpart. Users should always consult the most current and specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all applicable institutional and governmental regulations.

Introduction

This compound is a deuterated form of D-Galactose, a naturally occurring monosaccharide and a C-4 epimer of glucose. In research and pharmaceutical development, isotopically labeled compounds like this compound are invaluable tools for tracing metabolic pathways, elucidating reaction mechanisms, and as internal standards in quantitative analysis. While D-Galactose is generally considered to have low toxicity, proper handling and awareness of its properties are crucial for maintaining a safe laboratory environment. This guide synthesizes available safety data, outlines handling procedures, and provides experimental context for its application.

Hazard Identification and Classification

D-Galactose is not classified as a hazardous substance according to most regulatory frameworks, including the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, as with any chemical, it is not entirely without potential hazards.

Potential Health Effects:

-

Eye Contact: May cause mechanical irritation.[4]

-

Skin Contact: May cause mild skin irritation.[4][5] Low hazard for usual industrial handling.[4]

-

Inhalation: May cause respiratory tract irritation.[4][5] High concentrations of dust can lead to pneumoconiosis, with breathlessness being a primary symptom.[6]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.[4] It is generally considered to have low toxicity upon ingestion in typical occupational settings.[4]

Physical and Chemical Hazards:

-

Combustibility: D-Galactose is a combustible solid.[6]

-

Dust Explosion: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source.[7]

The following diagram illustrates the logical flow for identifying the potential hazards of this compound.

Caption: Hazard Identification Flowchart for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Galactose is presented in the table below. These values are expected to be very similar for this compound.

| Property | Value | Reference |

| Molecular Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White crystalline powder | [6] |

| Odor | Odorless to malt-like | [6][8] |

| Melting Point | 168-170 °C | [4] |

| Solubility in Water | 680 g/L at 25 °C | [6] |

| pH | 5.0 - 7.0 (for a 180 g/L solution at 25 °C) | [5] |

| Stability | Stable under recommended storage conditions | [1][5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure safety.

Engineering Controls:

-

Use in a well-ventilated area.[7]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1][5]

-

For handling large quantities, use of a fume hood is recommended.[7]

-

Dust control equipment should be designed to prevent dust leakage and may require explosion relief vents.[7]

-

Emergency eye wash fountains and safety showers should be readily available.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4]

-

Respiratory Protection: For operations generating significant dust, a NIOSH-approved respirator is recommended.[4]

General Hygiene Practices:

-

Avoid contact with eyes, skin, and clothing.[4]

-

Do not eat, drink, or smoke when handling the chemical.[7]

-

Wash hands thoroughly after handling.[4]

-

Keep away from food, beverages, and feed.[7]

Storage:

-

Store in a cool, dry, well-ventilated area.[4]

-

Keep containers tightly closed when not in use.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[5][7]

-

The recommended storage temperature is between 15–25 °C.[2]

The following diagram outlines a safe handling workflow for this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Accidental Release and First Aid Measures

Accidental Release:

-

Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] The spill area should then be cleaned.

-

Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[6] Wear appropriate PPE, including respiratory protection.[6] Prevent the material from entering drains or waterways.[6]

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4]

-

Skin Contact: Wash the affected area with soap and water.[4] Remove contaminated clothing.[4]

-

Inhalation: Move the exposed individual to fresh air.[7] If breathing is difficult, give oxygen.[7] Seek medical attention if discomfort continues.[7]

-

Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[7] Seek medical attention if symptoms persist.[7]

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: No significant acute toxicological data has been identified in literature searches.[6] The substance is not classified as acutely toxic.[2]

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC (International Agency for Research on Cancer).[1][3]

-

Other Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][5]

Ecological Information:

-

Persistence and Degradability: Expected to have low persistence in water and soil.[6]

-

Bioaccumulation: Does not significantly accumulate in organisms.[2]

-

Environmental Fate: Do not let the product enter drains or surface water.[1][3]

Experimental Protocol Example: Induction of an Aging Model

D-Galactose is frequently used in animal studies to induce a state of accelerated senescence, which serves as a model for aging research. The following is a generalized protocol based on published studies.

Objective: To induce an accelerated aging phenotype in rodents using D-Galactose administration.

Materials:

-

D-Galactose

-

Sterile saline solution (0.9% NaCl)

-

Experimental animals (e.g., mice or rats)

-

Syringes and needles for injection (if applicable)

-

Standard laboratory animal housing and care facilities

Methodology:

-

Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Preparation of D-Galactose Solution: On each day of administration, prepare a fresh solution of D-Galactose in sterile saline. A common concentration used is 100 mg/mL.[9]

-

Administration: Administer D-Galactose to the experimental group daily for a period of several weeks (e.g., 6-8 weeks). A common dosage is in the range of 100-500 mg/kg of body weight.[10] Administration can be via subcutaneous or intraperitoneal injection.[9] The control group should receive an equivalent volume of the saline vehicle.

-

Monitoring: Monitor the animals regularly for changes in body weight, general health, and behavior.

Conclusion

This compound is a valuable tool in scientific research. While it is not classified as a hazardous material, a thorough understanding of its properties and adherence to safe laboratory practices are essential. This guide provides a framework for the safe handling, storage, and use of this compound, emphasizing the importance of engineering controls, appropriate personal protective equipment, and emergency preparedness. Researchers should always consult the specific SDS provided by the manufacturer and follow all institutional safety guidelines.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. carlroth.com [carlroth.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. D-Galactose (59-23-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. westliberty.edu [westliberty.edu]

- 8. d(+)-Galactose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. d-Galactose High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-galactose induced inflammation lipid peroxidation and platelet activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of D-Galactose-d2 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. D-Galactose-d2, a deuterated isotopologue of D-galactose, serves as a powerful tracer for elucidating the intricacies of galactose metabolism and its interplay with central carbon metabolism. This technical guide provides a comprehensive overview of the applications of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key metabolic pathways. This compound is utilized as a tracer and an internal standard for quantitative analyses via Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Core Applications of this compound

The primary applications of this compound in metabolic research revolve around its ability to act as a metabolic tracer. By introducing a known amount of this compound into a biological system, researchers can track the deuterium label as it is incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of:

-

Galactose Metabolism and the Leloir Pathway: Tracing the entry of galactose into the Leloir pathway and its conversion to glucose-1-phosphate.

-

Glycogen Synthesis: Quantifying the contribution of galactose to hepatic and muscle glycogen stores.

-

Pentose Phosphate Pathway (PPP) Activity: Assessing the flux of galactose-derived carbons through the PPP.

-

Galactosemia Research: Investigating the biochemical consequences of enzymatic defects in the Leloir pathway.

Key Metabolic Pathways Involving D-Galactose

The Leloir Pathway

The Leloir pathway is the primary route for galactose catabolism. It involves the conversion of galactose to glucose-1-phosphate through the action of four key enzymes.

The Leloir pathway facilitates the conversion of galactose into a form that can enter glycolysis[2][3][4][5]. The key enzymes in this pathway are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE)[2][3][4].

The Pentose Phosphate Pathway (PPP)

Glucose-6-phosphate derived from this compound can enter the Pentose Phosphate Pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. The PPP consists of an oxidative and a non-oxidative branch[6].

Experimental Protocols

General Workflow for this compound Tracer Studies

A typical metabolic tracing experiment using this compound involves several key steps, from sample preparation to data analysis.

Detailed Methodologies

1. Cell Culture Studies:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Tracer Introduction: Replace the standard growth medium with a medium containing a known concentration of this compound. The concentration will depend on the specific research question and cell type.

-

Time-Course Sampling: At various time points, harvest the cells.

-

Metabolic Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the extract to pellet cell debris. The supernatant containing the metabolites can be dried and reconstituted in a suitable solvent for analysis.

2. Animal Studies:

-

Animal Acclimatization: House animals under standard conditions and provide them with a controlled diet.

-

Tracer Administration: Administer this compound via oral gavage, intraperitoneal injection, or intravenous infusion. The dose and route of administration will influence the metabolic outcome.

-

Sample Collection: At predetermined time points, collect blood samples (e.g., via tail vein) and tissues of interest (e.g., liver, muscle).

-

Sample Processing: For blood, centrifuge to separate plasma. For tissues, immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize frozen tissues in a cold extraction solvent and process similarly to cell culture extracts.

3. Analytical Methods (LC-MS/MS):

-

Chromatography: Separate metabolites using a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in either positive or negative ionization mode.

-

Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of specific metabolites and quantify their isotopologues. The mass shift of +2 Da for this compound and its downstream metabolites will be monitored.

Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different conditions.

Table 1: Hypothetical Quantitative Data on Galactose Contribution to Hepatic Glycogen Synthesis

This table illustrates how data from a study using a deuterated tracer could be presented. In a study involving 24-hour fasted rats, a combination of [U-13C]glucose and deuterated water (2H2O) was used to measure direct and indirect pathways of glycogen synthesis. When a portion of the glucose was replaced with galactose, it was found that 23 ± 4% of glycogen was derived from galactose[7].

| Group | Tracer(s) | Direct Pathway Contribution (%) | Indirect Pathway Contribution (%) | Galactose Contribution to Glycogen (%) |

| Glucose (GLU) | [U-13C]glucose + 2H2O | 32 ± 3 | 68 ± 3 | N/A |

| Glucose + Galactose (GLU+GAL) | [U-13C]glucose + [1-13C]galactose + 2H2O | 29 ± 6 | 48 ± 6 | 23 ± 4 |

Data are presented as mean ± SD. Data is illustrative and based on findings from studies using similar isotopic tracing techniques[7].

Table 2: Quantification of Hepatic Galactose Metabolism using PET

A study using the galactose analog 2-18F-fluoro-2-deoxy-d-galactose (18F-FDGal) with PET/CT in healthy humans provided quantitative data on hepatic galactose clearance[8].

| Condition | Hepatic Systemic Clearance of 18F-FDGal (L blood/min/L liver tissue) | Maximum Removal Rate of Galactose (Vmax) (mmol/min/L liver tissue) |

| Without Galactose Infusion | 0.274 ± 0.001 | - |

| With Galactose Infusion | 0.019 ± 0.001 | 1.41 ± 0.24 |

Data are presented as mean ± SD[8].

Conclusion

This compound is a valuable tool for researchers in metabolism, offering a non-radioactive method to trace the fate of galactose in various metabolic pathways. Its application in conjunction with modern analytical platforms like high-resolution mass spectrometry provides detailed insights into metabolic fluxes and regulatory mechanisms. The experimental protocols and data presented in this guide offer a framework for designing and interpreting studies that utilize this compound to advance our understanding of metabolic health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leloir pathway - Wikipedia [en.wikipedia.org]

- 3. PathWhiz [smpdb.ca]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. youtube.com [youtube.com]

- 6. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]

- 7. Effects of galactose on direct and indirect pathway estimates of hepatic glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Galactose-d2 in Advancing Galactose Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Executive Summary

The study of galactose metabolism, a cornerstone of carbohydrate biochemistry, has profound implications for human health, particularly in the context of the genetic disorder galactosemia. Understanding the intricate pathways of galactose conversion and its pathological consequences necessitates sophisticated research tools. Among these, stable isotope-labeled compounds have emerged as indispensable assets. This technical guide elucidates the critical role of D-Galactose-d2, a deuterium-labeled variant of D-galactose, in unraveling the complexities of galactose metabolism. Through its application as a tracer and an internal standard in advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound enables precise and quantitative measurements of metabolic fluxes and metabolite concentrations. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, offering researchers a practical framework for leveraging this compound in their scientific pursuits.

Introduction: The Significance of Tracing Galactose Metabolism

Galactose is a monosaccharide that plays a vital role in cellular energy provision and the biosynthesis of essential macromolecules.[1] Its metabolism is primarily governed by the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then enter glycolysis.[2][3] Dysregulation of this pathway, most notably due to genetic deficiencies in the enzyme galactose-1-phosphate uridylyltransferase (GALT), leads to the life-threatening condition known as classic galactosemia.[4]

To investigate the dynamics of galactose metabolism in both healthy and diseased states, it is crucial to trace the fate of galactose molecules through various metabolic routes. Stable isotope labeling, using isotopes such as deuterium (²H or D), offers a powerful and non-radioactive method for this purpose.[5] this compound, in which one or more hydrogen atoms are replaced by deuterium, is chemically almost identical to its unlabeled counterpart and is processed by the same enzymatic machinery.[2] However, its increased mass allows it to be distinguished and quantified by mass spectrometry, making it an ideal tracer for metabolic studies.[5]

Applications of this compound in Metabolic Research

The utility of this compound in studying galactose metabolism is multifaceted, with two primary applications:

-

Metabolic Flux Analysis: By introducing this compound into a biological system (in vivo or in vitro) and tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate the pathways of galactose conversion and quantify the rate of these conversions, a practice known as metabolic flux analysis.[6][7]

-

Stable Isotope Dilution Analysis: this compound serves as an excellent internal standard for the accurate quantification of endogenous galactose and its metabolites. A known amount of this compound is added to a biological sample. The ratio of the labeled to the unlabeled compound, as measured by mass spectrometry, allows for precise determination of the concentration of the unlabeled analyte, correcting for any sample loss during preparation and analysis.

Experimental Protocols

Stable Isotope Dilution GC-MS Analysis of Galactose Metabolites in Human Erythrocytes

This protocol is adapted from established methods for the analysis of galactose metabolites using stable isotope dilution GC-MS.

Objective: To quantify the concentration of galactose-1-phosphate and free galactose in human erythrocytes using this compound as an internal standard.

Materials:

-

Packed human erythrocytes

-

This compound (internal standard)

-

Perchloric acid

-

Potassium carbonate

-

Alkaline phosphatase

-

Hydroxylamine hydrochloride in pyridine

-

Acetic anhydride

-

Ethyl acetate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation and Deproteinization:

-

To a known volume of packed erythrocytes, add a precise amount of this compound solution.

-

Lyse the cells and deproteinize the sample by adding cold perchloric acid.

-

Centrifuge to pellet the precipitated proteins and neutralize the supernatant with potassium carbonate.

-

-

Enzymatic Conversion of Galactose-1-Phosphate:

-

To determine the concentration of galactose-1-phosphate, treat an aliquot of the supernatant with alkaline phosphatase to hydrolyze the phosphate group, converting galactose-1-phosphate to free galactose.

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the samples to dryness.

-

To prepare aldononitrile pentaacetate derivatives, add hydroxylamine hydrochloride in pyridine and heat.

-

Follow by the addition of acetic anhydride and further heating. This step is crucial to make the sugars volatile for GC analysis.

-

Extract the derivatives with ethyl acetate.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for separation (e.g., DB-5).

-

The mass spectrometer is operated in the chemical ionization mode, monitoring specific ions corresponding to the derivatized unlabeled galactose and this compound.

-

Quantification is achieved by comparing the peak area of the ion corresponding to the endogenous galactose with that of the this compound internal standard.

-

General Protocol for LC-MS/MS Analysis of this compound Labeled Metabolites

This protocol provides a general framework for tracing the metabolic fate of this compound in biological samples using LC-MS/MS.

Objective: To identify and quantify downstream metabolites of galactose derived from a this compound tracer.

Materials:

-

Biological samples (e.g., cell culture extracts, plasma, tissue homogenates) incubated with this compound

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid (optional, for mobile phase modification)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Methodology:

-

Metabolite Extraction:

-

Quench the metabolism in the biological sample rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract the metabolites using a cold solvent mixture, typically methanol/acetonitrile/water.

-

Centrifuge to remove cellular debris and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto a suitable LC column for separation (e.g., a HILIC column for polar metabolites).

-

The mobile phase composition and gradient will depend on the specific metabolites of interest.

-

The mass spectrometer is operated in a mode that allows for the detection and fragmentation of specific parent ions (precursor ions) to produce characteristic daughter ions (product ions). This is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

-

Set up the instrument to monitor the mass transitions for the expected deuterium-labeled metabolites.

-

-

Data Analysis:

-

Identify the labeled metabolites based on their retention times and specific mass transitions.

-

Quantify the labeled metabolites by integrating the peak areas from the chromatograms. The level of deuterium incorporation can be calculated to determine the contribution of this compound to the metabolite pool.

-

Data Presentation

Quantitative data from stable isotope tracer studies are best presented in tabular format for clarity and ease of comparison.

Table 1: Erythrocyte Galactose Metabolite Concentrations in a Study Population

| Analyte | Patient Group | Concentration (μmol/L packed cells) (Mean ± SD) |

| Galactose-1-Phosphate | Patients with Classical Galactosemia (n=41) | 142 ± 38 |

| Q188R-Heterozygous Parents (n=8) | 1.4 ± 0.2 | |

| Healthy Subjects (n=33) | 1.9 ± 0.5 | |

| Free Galactose | Patients with Classical Galactosemia (n=41) | 3.8 ± 1.7 |

| Q188R-Heterozygous Parents (n=8) | 0.49 ± 0.19 | |

| Healthy Subjects (n=33) | 0.43 ± 0.20 |

Data adapted from a study using a stable-isotope dilution GC/MS method analogous to one employing this compound.

Mandatory Visualizations

The Leloir Pathway of Galactose Metabolism

The following diagram illustrates the central pathway for galactose metabolism, indicating the enzymatic steps where metabolites of this compound would appear.

References

- 1. uab.edu [uab.edu]

- 2. libios.fr [libios.fr]

- 3. Evaluation of Acute and Chronic Effects of D-Galactose on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Galactose High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

D-Galactose-d2 as a Tracer in Glycobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Galactose-d2 as a stable isotope tracer for metabolic labeling in the field of glycobiology. It covers the fundamental principles, key applications, detailed experimental protocols, and data interpretation strategies, offering researchers a robust framework for investigating the dynamic nature of the glycome.

Introduction: Unveiling Glycan Dynamics with this compound

This compound is a stable isotope-labeled analog of D-galactose where two hydrogen atoms have been replaced by deuterium. This non-radioactive tracer serves as a powerful tool for metabolic labeling, enabling the investigation of the synthesis, turnover, and flux of galactose-containing glycoconjugates, such as glycoproteins and glycolipids. By introducing a "heavy" tag into these biomolecules, researchers can track their metabolic fate with high precision using mass spectrometry.[] The use of stable isotopes like deuterium offers a safe and effective alternative to radioactive labeling, allowing for applications in a wide range of experimental systems.

The core principle lies in providing this compound to cells or organisms, where it is processed through endogenous metabolic pathways and incorporated into newly synthesized glycans. This "pulse-chase" approach allows for the quantitative analysis of glycan dynamics, providing critical insights into cellular processes in both health and disease.

The Metabolic Journey: Incorporation via the Leloir Pathway

The primary metabolic route for the utilization of galactose is the Leloir pathway.[2][3] Understanding this pathway is crucial for designing and interpreting experiments using this compound. The tracer, once inside the cell, is converted into the activated sugar donor, UDP-D-Galactose-d2, which is then used by glycosyltransferases to append deuterated galactose onto growing glycan chains in the Golgi apparatus.

The key steps of the Leloir pathway are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates this compound to form this compound-1-phosphate.[4]

-

UDP-Sugar Formation: The enzyme D-galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to this compound-1-phosphate, yielding UDP-D-Galactose-d2.[2][5]

-

Epimerization: UDP-galactose 4-epimerase (GALE) can interconvert UDP-D-Galactose-d2 and UDP-D-Glucose-d2, which is a key consideration in flux analysis studies.[5]

-

Glycan Incorporation: Galactosyltransferases in the Golgi apparatus utilize UDP-D-Galactose-d2 as a substrate to add deuterated galactose to N- and O-linked glycans on proteins and to glycolipids.

The following diagram illustrates the metabolic incorporation of the this compound tracer.

Key Applications in Research and Drug Development

The ability to trace galactose metabolism makes this compound a versatile tool with broad applications.

Glycosylation Flux Analysis (GFA)

GFA is a powerful technique for quantifying the rates (fluxes) of glycan biosynthesis and turnover.[6][7] By measuring the rate of this compound incorporation into specific glycans over time, researchers can build dynamic models of the glycosylation network. This is particularly valuable for:

-

Understanding Disease Progression: Aberrant glycosylation is a hallmark of many diseases, including cancer. GFA can reveal the specific enzymatic steps that are altered, providing insights into disease mechanisms.

-

Bioprocess Optimization: In the production of therapeutic glycoproteins (e.g., monoclonal antibodies), maintaining a consistent and optimal glycosylation profile is critical for efficacy and safety.[6] GFA can be used to monitor and control the glycosylation process in bioreactors by, for example, adjusting media components like galactose or manganese.[7]

Biomarker Discovery

Changes in glycan expression are often associated with pathological states. Isotopic labeling with this compound can be used in comparative glycomic studies to identify specific glycans whose synthesis rates are altered in diseased versus healthy samples. These dynamically regulated glycans can serve as potential biomarkers for diagnosis, prognosis, or therapeutic monitoring.[8]

Drug Development and Pharmacology

This compound serves multiple roles in the pharmaceutical pipeline:

-

Target Validation: Assessing how a drug candidate impacts specific glycosylation pathways. For instance, if a drug is intended to inhibit a glycosyltransferase, this compound tracing can directly measure the resulting decrease in glycan synthesis.

-

Mechanism of Action Studies: Elucidating how a drug's effects are mediated through changes in glycosylation.

-

Drug Delivery Vector: D-galactose itself is used as a targeting moiety for drug delivery, particularly to hepatocytes which express high levels of the asialoglycoprotein receptor (ASGPR).[9][10] While this compound is primarily a tracer, studies with it can inform the design of such galactose-targeted therapies.

Experimental Design and Protocols

A typical metabolic labeling experiment using this compound involves several key stages, from introducing the tracer to the final analysis.

Overall Experimental Workflow

The general procedure for a this compound tracing experiment is outlined below.

Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells

This protocol provides a general guideline for labeling mammalian cells in culture. Optimization will be required for specific cell lines and experimental goals.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, CHO cells)

-

Standard cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound (high isotopic purity, >98%)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PNGase F enzyme

-

Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)

-

Mass spectrometer (MALDI-TOF or LC-ESI-MS)

Procedure:

-

Cell Culture:

-

Culture cells to approximately 70-80% confluency under standard conditions. For suspension cultures, aim for mid-log phase growth.

-

For pulse-chase experiments, it is common to first culture cells in a galactose-free medium to deplete intracellular pools before adding the tracer.

-

-

Metabolic Labeling:

-

Prepare the labeling medium by supplementing the culture medium with this compound. A typical starting concentration is 1-10 mM.[11] The optimal concentration should be determined empirically to ensure sufficient labeling without causing cellular stress.

-

Remove the standard culture medium, wash the cells once with sterile PBS, and add the prepared labeling medium.

-

Incubate the cells for the desired period (e.g., 24-72 hours). For time-course experiments, harvest cells at multiple time points.

-

-

Cell Harvest and Lysis:

-

After incubation, wash the cells twice with ice-cold PBS to remove residual labeling medium.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

-

Glycan Release and Purification:

-

Denature the proteins in the lysate by heating.

-

Add PNGase F to the denatured protein sample to specifically cleave N-linked glycans. Incubate according to the manufacturer's instructions (typically overnight at 37°C).

-

Purify the released glycans from peptides and other contaminants using SPE with graphitized carbon cartridges.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified glycans using MALDI-TOF MS or LC-MS/MS.[8][12] For MALDI-TOF, co-crystallize the glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).[13]

-

Acquire spectra in positive ion mode to detect sodiated adducts [M+Na]+.

-

Look for isotopic clusters corresponding to the unlabeled glycan and the labeled glycan containing one or more this compound residues. Each incorporated this compound will result in a mass increase of 2 Da.

-

Data Presentation and Interpretation

Quantitative data is key to the utility of this compound as a tracer. The following tables provide examples of how to structure and present the data obtained from these experiments.

Table 1: Expected Mass Shifts for Common N-Glycan Structures

This table shows the theoretical mass of unlabeled (d0) glycans and the expected mass after incorporation of one (d2) or two (d4) this compound units. Masses are for the sodiated adduct [M+Na]+.

| Glycan Structure (Symbolic) | Common Name | Unlabeled Mass (d0) | Labeled Mass (+1 Gal-d2) | Labeled Mass (+2 Gal-d2) |

| Hex₅HexNAc₂ | Man5 | 1257.4 | N/A | N/A |

| Hex₅HexNAc₄ | FA2 | 1663.6 | 1665.6 | N/A |

| Hex₅HexNAc₄Gal₁ | FA2G1 | 1825.7 | 1827.7 | N/A |

| Hex₅HexNAc₄Gal₂ | FA2G2 | 1987.7 | 1989.7 | 1991.7 |

| Hex₅HexNAc₄Gal₂Sia₁ | FA2G2S1 | 2278.8 | 2280.8 | 2282.8 |

| Hex₅HexNAc₄Gal₂Sia₂ | FA2G2S2 | 2569.9 | 2571.9 | 2573.9 |

Hex: Hexose, HexNAc: N-acetylhexosamine, Gal: Galactose, Sia: Sialic Acid

Table 2: Hypothetical Glycosylation Flux Data

This table illustrates how to present flux data comparing a control cell line to one treated with a glycosylation inhibitor. Flux is represented as the percentage of a specific glycan pool that is newly synthesized over 24 hours.

| Glycan Structure | Flux in Control Cells (% Labeled/24h) | Flux in Treated Cells (% Labeled/24h) | P-value |

| FA2G1 | 35.2 ± 3.1 | 33.9 ± 2.8 | >0.05 |

| FA2G2 | 41.5 ± 4.5 | 15.7 ± 2.1 | <0.01 |

| FA2G2S1 | 28.9 ± 2.9 | 11.3 ± 1.9 | <0.01 |

| FA2G2S2 | 25.1 ± 3.0 | 8.8 ± 1.5 | <0.001 |

Table 3: Recommended Labeling Conditions for Different Cell Lines

| Cell Line | Base Medium | This compound Conc. (mM) | Labeling Duration (hr) | Notes |

| HEK293 | DMEM | 5 - 10 | 48 - 72 | High metabolic rate; may require higher tracer concentration. |

| CHO-K1 | Ham's F-12 | 2 - 5 | 72 | Often used in bioproduction; lower concentration can be used to minimize metabolic burden. |

| HepG2 | MEM | 5 | 24 - 48 | Liver cell model; exhibits high galactose uptake. |

Logical Visualization of Glycosylation's Impact on Signaling

This compound tracing can elucidate how changes in glycosylation impact cellular signaling. For example, the glycosylation status of a receptor tyrosine kinase (RTK) can affect its dimerization, ligand binding, and subsequent downstream signaling. The diagram below illustrates this logical relationship.

References

- 2. Leloir pathway - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosylation flux analysis reveals dynamic changes of intracellular glycosylation flux distribution in Chinese hamster ovary fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aspariaglycomics.com [aspariaglycomics.com]

- 9. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evonik.com [evonik.com]

- 12. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry of Glycans [sigmaaldrich.com]

Understanding the Kinetic Isotope Effect of D-Galactose-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of D-Galactose-d2, a site-specifically deuterated version of D-Galactose. While direct experimental data on the KIE of this compound is not extensively available in published literature, this document outlines the foundational concepts, proposes detailed experimental protocols for its investigation, and presents hypothetical data based on analogous studies with other deuterated hexoses. The primary focus is to equip researchers with the necessary framework to design and execute studies aimed at elucidating reaction mechanisms of galactose-metabolizing enzymes and to leverage this understanding in drug development.

Introduction to the Kinetic Isotope Effect of this compound